Benzenamine, N,N-diethyl-4-(2-thiazolylazo)-
Description
Benzenamine, N,N-diethyl-4-(2-thiazolylazo)- (IUPAC name) is an azo compound characterized by a thiazole heterocycle linked via an azo (-N=N- group) bridge to a diethylamino-substituted benzene ring. Azo compounds are widely studied for their applications in dyes, sensors, and pharmaceuticals due to their tunable electronic properties and chromophoric nature .
Properties
IUPAC Name |
N,N-diethyl-4-(1,3-thiazol-2-yldiazenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-17(4-2)12-7-5-11(6-8-12)15-16-13-14-9-10-18-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQZFVALGRYOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068703 | |
| Record name | Benzenamine, N,N-diethyl-4-(2-thiazolylazo)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52048-31-4 | |
| Record name | N,N-Diethyl-4-[2-(2-thiazolyl)diazenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52048-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-diethyl-4-(2-(2-thiazolyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052048314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-diethyl-4-[2-(2-thiazolyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-diethyl-4-(2-thiazolylazo)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-4-(thiazol-2-ylazo)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Benzenamine, N,N-diethyl-4-(2-thiazolylazo)-, commonly referred to as a thiazole-based azo dye, has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing on various research studies to provide a comprehensive overview.
Synthesis of Benzenamine, N,N-diethyl-4-(2-thiazolylazo)-
The synthesis of thiazole-based azo dyes typically involves a diazo coupling reaction. In the case of Benzenamine, N,N-diethyl-4-(2-thiazolylazo)-, the process begins with the diazotization of an amine compound followed by coupling with a thiazole derivative. This method is well-documented and has been employed in the production of various biologically active azo dyes. For instance, Bodke et al. (2022) synthesized several azo dyes with promising anti-mycobacterial and anticancer activities using similar methodologies .
Biological Activities
The biological activities of Benzenamine, N,N-diethyl-4-(2-thiazolylazo)- can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole-based azo dyes. For example, a series of synthesized azo dyes exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.6 mg/mL to 6.24 mg/mL when compared to standard antibiotics .
| Azo Dye | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1.6 | S. aureus |
| Compound B | 6.24 | E. coli |
2. Anticancer Activity
The anticancer potential of Benzenamine, N,N-diethyl-4-(2-thiazolylazo)- has been explored through in vitro studies against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). Compounds derived from similar thiazole structures have shown inhibition rates exceeding 70% at concentrations as low as 10 µM .
3. Anti-inflammatory Activity
Research indicates that thiazole-based azo dyes possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect has been attributed to their ability to modulate signaling pathways associated with inflammation .
Case Study 1: Antimycobacterial Activity
In a study conducted by Bodke et al., novel azo dyes were synthesized and tested for their effectiveness against Mycobacterium tuberculosis. The results showed that some compounds had comparable efficacy to standard treatments like streptomycin, indicating their potential as alternative therapeutic agents against tuberculosis .
Case Study 2: Anticancer Screening
Maliyappa et al. reported on the anticancer activity of various thiazole-derived azo dyes against human cancer cell lines. Their findings highlighted that specific derivatives inhibited cell proliferation significantly, suggesting their utility in cancer therapy .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Thiazolyl vs.
- Amino Group Effects: Diethyl groups (C₂H₅) increase steric bulk and lipophilicity relative to dimethyl (CH₃) analogs, affecting solubility and molecular packing .
- Electron-Withdrawing Groups : The nitro group in lowers electron density on the aromatic ring, shifting UV-Vis absorption maxima compared to electron-rich thiazole derivatives.
Electronic and Spectral Properties
- Absorption Spectra : Thiazolylazo compounds typically exhibit bathochromic shifts (longer wavelength absorption) compared to phenylazo analogs due to extended conjugation and heteroatom effects. For example, Solvent Yellow 56 (phenylazo) absorbs in the visible range (~400 nm), while thiazolylazo derivatives may absorb closer to 450–500 nm .
- NMR Signatures : Protons adjacent to the thiazole sulfur (e.g., thiazole C-H) resonate downfield (~δ 8.0–9.0 ppm in ¹H NMR) compared to phenylazo protons (δ 7.0–8.0 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
